依利格鲁司特

描述

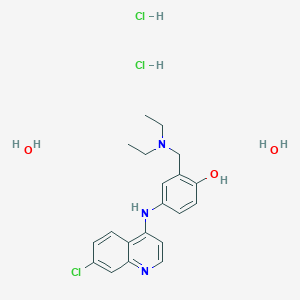

Eliglustat, sold under the brand name Cerdelga, is a medication used for the treatment of Gaucher’s disease, specifically type 1. It was discovered at the University of Michigan and developed by Genzyme Corporation. The compound was approved by the United States Food and Drug Administration in August 2014 . Eliglustat is commonly used in its tartrate salt form and works by inhibiting glucosylceramide synthase .

科学研究应用

Eliglustat has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying glucosylceramide synthase inhibitors. In biology, it is used to investigate the mechanisms of lysosomal storage disorders. In medicine, eliglustat is primarily used for the long-term treatment of type 1 Gaucher disease, where it has shown significant improvements in spleen volume, hemoglobin level, liver volume, and platelet count .

作用机制

Target of Action

Eliglustat primarily targets glucosylceramide synthase , an enzyme that plays a crucial role in the synthesis of glucosylceramide . Glucosylceramide is a type of glycosphingolipid, and its accumulation in certain organs is characteristic of Gaucher disease .

Mode of Action

Eliglustat acts as an inhibitor of glucosylceramide synthase . By inhibiting this enzyme, eliglustat reduces the production of glucosylceramide . This action helps to counteract the accumulation of glucosylceramide that occurs in patients with Gaucher disease due to a deficiency of the enzyme acid β-glucosidase .

Biochemical Pathways

The primary biochemical pathway affected by eliglustat is the synthesis of glycosphingolipids . By inhibiting glucosylceramide synthase, eliglustat reduces the rate of biosynthesis of glycosphingolipids . This action helps to balance the defective catabolism of glycosphingolipids that is characteristic of Gaucher disease .

Pharmacokinetics

Eliglustat is mainly metabolized by CYP2D6 . The patient’s CYP2D6 metabolizer status (extensive, intermediate, or poor) influences the dosing recommendations for eliglustat . This is determined using an FDA-cleared genotyping test . The metabolism of eliglustat by CYP2D6 and, to a lesser extent, CYP3A, necessitates careful consideration of the patient’s CYP2D6 metabolizer status and the use of concomitant medications that share metabolism by these pathways .

Result of Action

The molecular effect of eliglustat’s action is the reduction of glucosylceramide accumulation . On a cellular level, this leads to a decrease in the formation of Gaucher cells that infiltrate the liver, spleen, bone marrow, and other organs . This can help to alleviate complications such as anemia and thrombocytopenia associated with Gaucher disease .

Action Environment

The action, efficacy, and stability of eliglustat can be influenced by various environmental factors. For instance, the presence of other medications that are metabolized by the same cytochrome P450 enzymes (CYP2D6 and CYP3A) as eliglustat can affect its metabolism and, consequently, its therapeutic effect . Additionally, the patient’s genetic makeup, specifically their CYP2D6 metabolizer status, can influence the effectiveness of eliglustat .

生化分析

Biochemical Properties

Eliglustat plays a crucial role in biochemical reactions by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide. By reducing the accumulation of glucosylceramide, eliglustat helps mitigate the symptoms of Gaucher disease. Eliglustat interacts with several biomolecules, including enzymes and proteins involved in the metabolic pathway of glucosylceramide. Specifically, it inhibits glucosylceramide synthase, thereby preventing the formation of glucosylceramide .

Cellular Effects

Eliglustat has significant effects on various types of cells and cellular processes. By inhibiting glucosylceramide synthase, eliglustat reduces the accumulation of glucosylceramide in cells, which in turn decreases the formation of Gaucher cells. This reduction in Gaucher cells leads to improvements in cellular function, including enhanced cell signaling pathways, gene expression, and cellular metabolism. Eliglustat has been shown to improve hematological endpoints, reduce organomegaly, and decrease the bone marrow burden score in patients with Gaucher disease .

Molecular Mechanism

The molecular mechanism of eliglustat involves its inhibition of glucosylceramide synthase. By binding to the active site of the enzyme, eliglustat prevents the synthesis of glucosylceramide, thereby reducing its accumulation in cells. This inhibition leads to a decrease in the formation of Gaucher cells and subsequent improvements in clinical outcomes. Eliglustat’s mechanism of action also includes changes in gene expression and enzyme activity, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of eliglustat have been observed to change over time. Studies have shown that eliglustat maintains long-term clinical stability in patients with Gaucher disease, with stable hemoglobin concentration, platelet count, and spleen and liver volumes for up to four years. The stability and degradation of eliglustat have been well-documented, with no significant long-term safety concerns identified .

Dosage Effects in Animal Models

The effects of eliglustat vary with different dosages in animal models. Studies have demonstrated that higher doses of eliglustat result in greater reductions in glucosylceramide levels and improvements in clinical outcomes. At very high doses, eliglustat may cause toxic or adverse effects, including liver and kidney damage. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Eliglustat is primarily metabolized by the cytochrome P450 enzyme CYP2D6. The metabolic pathways of eliglustat involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety, resulting in the production of several oxidative metabolites. These metabolic pathways play a crucial role in the drug’s pharmacokinetics and overall efficacy .

Transport and Distribution

Eliglustat is transported and distributed within cells and tissues through various mechanisms. It is mainly distributed into plasma and not red blood cells, and it is widely distributed into tissues. Eliglustat crosses the blood-brain barrier but is immediately transported back out of the central nervous system by P-glycoprotein. The drug’s transport and distribution are essential for its therapeutic effects and overall efficacy .

Subcellular Localization

The subcellular localization of eliglustat is primarily within the lysosomes, where it exerts its inhibitory effects on glucosylceramide synthase. The targeting signals and post-translational modifications of eliglustat direct it to the lysosomes, ensuring its effective inhibition of glucosylceramide synthesis. This subcellular localization is crucial for the drug’s therapeutic action in treating Gaucher disease .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of eliglustat involves several key steps. One method includes the formation of a novel intermediate metal complex, which upon hydrolysis in the presence of acid, provides an amine compound. This compound is then treated with pyrrolidine and subsequently reduced to convert into eliglustat . Another method involves a seven-step process that includes coupling S-(+)-2-phenyl glycinol with phenyl bromoacetate, followed by column chromatography and further reactions to yield eliglustat .

Industrial Production Methods: Industrial production of eliglustat often involves chiral resolution to obtain the enantiomerically pure form of the compound. This is achieved using specific chiral reagents and resolution techniques to separate the desired enantiomer from the racemic mixture .

化学反应分析

Types of Reactions: Eliglustat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers using chlorosulfonyl isocyanate .

Common Reagents and Conditions: Common reagents used in the synthesis of eliglustat include chlorosulfonyl isocyanate, pyrrolidine, and various acids for hydrolysis. The reactions are typically carried out in solvents such as toluene and hexane under controlled temperature and pressure conditions .

Major Products Formed: The major product formed from these reactions is eliglustat itself, which is obtained in high yield and purity through careful control of reaction conditions and purification steps .

相似化合物的比较

Eliglustat is often compared with other treatments for Gaucher disease, such as enzyme replacement therapies (imiglucerase, velaglucerase alfa, and taliglucerase alfa) and another glucosylceramide synthase inhibitor, miglustat. Unlike enzyme replacement therapies, which require intravenous administration, eliglustat is an oral medication, offering greater convenience for patients. Compared to miglustat, eliglustat has shown more favorable biochemical responses and fewer side effects .

List of Similar Compounds:- Imiglucerase

- Velaglucerase alfa

- Taliglucerase alfa

- Miglustat

Eliglustat’s unique oral administration and its specific inhibition of glucosylceramide synthase make it a valuable treatment option for Gaucher disease type 1 .

属性

IUPAC Name |

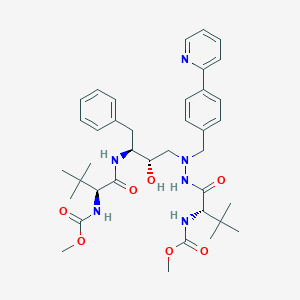

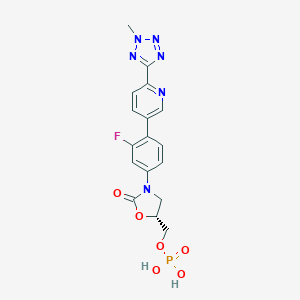

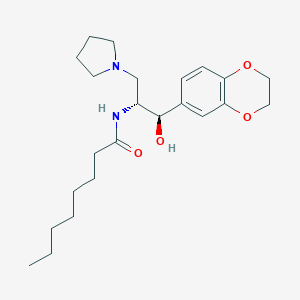

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZZPCZKBUKGGU-AUSIDOKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964175 | |

| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Eliglustat is a glucosylceramide synthase inhibitor used for the treatment of type 1 Gaucher disease. Gaucher disease is a rare genetic disorder characterized by the deficiency of acid β-glucosidase, an enzyme that converts glucosylceramide (also known as glucocerebroside) into glucose and ceramide. In patients with Gaucher disease, glucosylceramide is accumulated in the lysosomes of macrophages, leading to the formation of foam cells or Gaucher cells. Gaucher cells infiltrate the liver, spleen, bone marrow and other organs, leading to complications such as anemia, thrombocytopenia and hepatosplenomegaly. Eliglustat reduces the production of glucosylceramide by inhibiting glucosylceramide synthase, a rate-limiting enzyme in the production of glycosphingolipids. This lowers the amount of glucosylceramide that is available in lysosomes, and balances the deficiency of acid β-glucosidase. | |

| Record name | Eliglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

491833-29-5 | |

| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491833-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eliglustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eliglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELIGLUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR40J4WA67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。